molecular formula C9H18NO6P B14058270 N-acyl-2-(diethoxyphosphoryl)glycinate

N-acyl-2-(diethoxyphosphoryl)glycinate

Cat. No.: B14058270
M. Wt: 267.22 g/mol
InChI Key: BVVVTHBAJOOANW-UHFFFAOYSA-N
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Description

N-acyl-2-(diethoxyphosphoryl)glycinate is a chemical compound with the molecular formula C9H18NO6P and a molecular weight of 267.2161 g/mol . This compound is known for its unique structure, which includes an acyl group, a diethoxyphosphoryl group, and a glycinate moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acyl-2-(diethoxyphosphoryl)glycinate typically involves the reaction of glycine derivatives with acyl chlorides and diethoxyphosphoryl chloride. One common method involves the use of methyl 2-acetylamino-2-(diethoxyphosphinyl)-acetate as an intermediate . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-acyl-2-(diethoxyphosphoryl)glycinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

N-acyl-2-(diethoxyphosphoryl)glycinate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-acyl-2-(diethoxyphosphoryl)glycinate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. This compound can also participate in various biochemical pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H18NO6P

Molecular Weight

267.22 g/mol

IUPAC Name

methyl 2-acetamido-2-diethoxyphosphorylacetate

InChI

InChI=1S/C9H18NO6P/c1-5-15-17(13,16-6-2)8(9(12)14-4)10-7(3)11/h8H,5-6H2,1-4H3,(H,10,11)

InChI Key

BVVVTHBAJOOANW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=O)OC)NC(=O)C)OCC

Origin of Product

United States

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